molecular formula C21H15NO5 B410761 2-(4-NITROPHENYL)-2-OXOETHYL BIPHENYL-2-CARBOXYLATE

2-(4-NITROPHENYL)-2-OXOETHYL BIPHENYL-2-CARBOXYLATE

Cat. No.: B410761
M. Wt: 361.3g/mol
InChI Key: NLVOTPVDVGQPRE-UHFFFAOYSA-N
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Description

2-{4-Nitrophenyl}-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is an organic compound that features a nitrophenyl group, a biphenyl group, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-Nitrophenyl}-2-oxoethyl [1,1’-biphenyl]-2-carboxylate typically involves the esterification of 2-{4-nitrophenyl}-2-oxoethyl alcohol with [1,1’-biphenyl]-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{4-Nitrophenyl}-2-oxoethyl [1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products Formed

Scientific Research Applications

2-{4-Nitrophenyl}-2-oxoethyl [1,1’-biphenyl]-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-Nitrophenyl}-2-oxoethyl [1,1’-biphenyl]-2-carboxylate involves its ability to undergo photolysis, releasing the active components under light exposure. The nitrophenyl group acts as a photolabile protecting group, which can be cleaved upon irradiation with UV light, leading to the release of the active biphenyl carboxylate moiety. This property makes it useful in applications requiring controlled release of active compounds .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-{4-nitrophenyl}-2-oxoethyl) [1,1’-biphenyl]-2,2’-dicarboxylate
  • 2-{4-Nitrophenyl}-2-oxoethyl 8-methyl-2-phenyl-4-quinolinecarboxylate

Uniqueness

2-{4-Nitrophenyl}-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is unique due to its specific combination of functional groups, which impart distinct photolabile properties. This makes it particularly useful in applications requiring precise control over the release of active compounds, such as in drug delivery systems and photochemical studies .

Properties

Molecular Formula

C21H15NO5

Molecular Weight

361.3g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-phenylbenzoate

InChI

InChI=1S/C21H15NO5/c23-20(16-10-12-17(13-11-16)22(25)26)14-27-21(24)19-9-5-4-8-18(19)15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

NLVOTPVDVGQPRE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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